molecular formula C10H13NO3 B13953250 4,6-Dimethoxy-2,3-dihydrobenzofuran-3-amine

4,6-Dimethoxy-2,3-dihydrobenzofuran-3-amine

Cat. No.: B13953250
M. Wt: 195.21 g/mol
InChI Key: WLMMDFVCPPSUDJ-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2,3-dihydrobenzofuran-3-amine is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them valuable in various fields of research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2,3-dihydrobenzofuran-3-amine typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2,3-dihydrobenzofuran-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofurans, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

4,6-dimethoxy-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C10H13NO3/c1-12-6-3-8(13-2)10-7(11)5-14-9(10)4-6/h3-4,7H,5,11H2,1-2H3

InChI Key

WLMMDFVCPPSUDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(CO2)N)C(=C1)OC

Origin of Product

United States

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